

A Comparative Guide to the Synthetic Applications of Diethyl Maleate

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Compound of Interest

Compound Name: Diethyl maleate

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Diethyl maleate (DEM), the diethyl ester of maleic acid, is a versatile and widely utilized reagent in organic synthesis. Its chemical structure, featuring an electron-deficient carbon-carbon double bond conjugated with two ester groups, makes it an excellent substrate for a variety of important chemical transformations. This guide provides a comprehensive comparison of **diethyl maleate**'s performance in key synthetic applications, including Michael additions and Diels-Alder reactions, benchmarked against common alternatives. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

Michael Addition Reactions: A Comparative Analysis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. **Diethyl maleate** serves as a competent Michael acceptor, reacting with a wide range of nucleophiles.

Thiol-Michael Additions

The addition of thiols to Michael acceptors is a highly efficient and often-utilized "click" reaction in bioconjugation and materials science. The reactivity of the Michael acceptor is a critical factor influencing the reaction kinetics.

Table 1: Comparison of Reaction Rate Coefficients for Thiol-Michael Additions with Various Acceptors

Michael Acceptor	Abbreviation	Propagation Rate Coefficient (k _P) [M ⁻¹ s ⁻¹]	Reverse Propagation Rate Coefficient (k _{-P}) [s ⁻¹]	Chain-Transfer Rate Coefficient (k _{CT}) [M ⁻¹ s ⁻¹]	Overall Reaction Rate Coefficient (k _{overall}) [s ⁻¹]
N-propylmaleimide	PMI	30.1 ± 1.5	0.3 ± 0.1	1.8 ± 0.1	6.2 ± 0.3
Ethyl Vinyl Sulfone	EVS	15.2 ± 0.8	0.1 ± 0.0	1.5 ± 0.1	3.5 ± 0.2
Diethyl Fumarate	DEF	10.1 ± 0.5	0.2 ± 0.1	1.2 ± 0.1	2.5 ± 0.1
Diethyl Maleate	DEM	3.5 ± 0.2	0.1 ± 0.0	1.0 ± 0.1	0.7 ± 0.0
Butyl Acrylate	BA	2.8 ± 0.1	0.8 ± 0.1	0.9 ± 0.1	0.5 ± 0.0

Data extracted from a study by Bowman et al. (2021) for the base-catalyzed reaction with 1-hexanethiol.

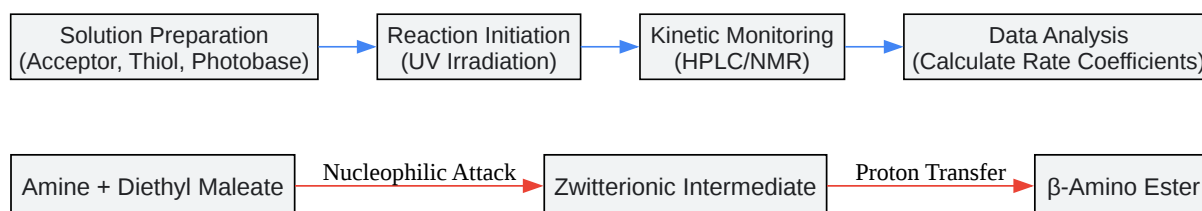
As illustrated in Table 1, **diethyl maleate** exhibits a moderate overall reaction rate compared to other Michael acceptors. Notably, its geometric isomer, diethyl fumarate, is approximately 3.5 times more reactive under these conditions. This highlights the significant influence of stereochemistry on the reactivity of the Michael acceptor. N-propylmaleimide stands out as the most reactive acceptor in this comparison.

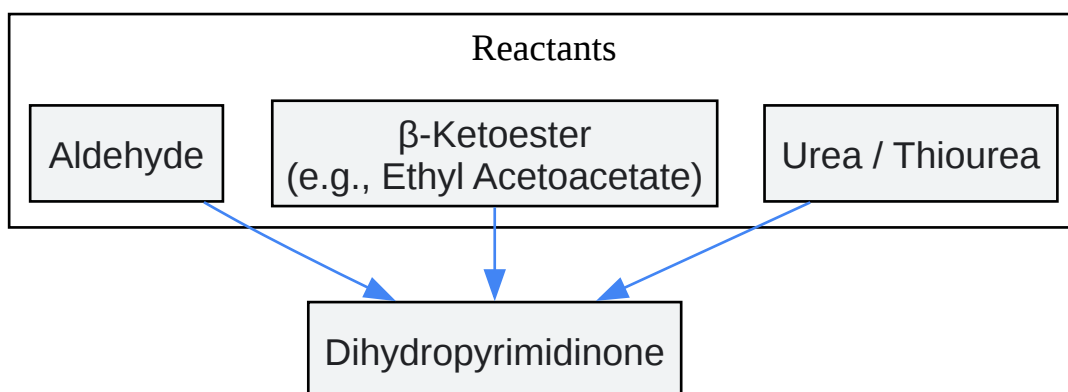
Experimental Protocol: Thiol-Michael Addition to **Diethyl Maleate**

This protocol describes the base-catalyzed addition of a thiol to **diethyl maleate**, monitored by spectroscopy.

- Materials: **Diethyl maleate**, thiol (e.g., 1-hexanethiol), photobase generator (e.g., tetraphenylguanidinium 2-nitrobenzyl ether), solvent (e.g., tetrahydrofuran), internal standard for chromatography.
- Procedure:
 - Prepare a stock solution of **diethyl maleate**, the thiol, and the photobase generator in the chosen solvent at known concentrations.
 - Transfer the solution to a suitable reaction vessel (e.g., quartz cuvette or NMR tube).
 - Initiate the reaction by irradiating the sample with a UV light source to generate the base.
 - Monitor the reaction progress over time by acquiring data at regular intervals using an appropriate analytical instrument (e.g., HPLC or NMR spectrometer).
 - Analyze the data to determine the concentrations of reactants and products at each time point and calculate the reaction rate coefficients.

Workflow for Kinetic Analysis of Michael Additions





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